![molecular formula C10H10O2 B153085 6-Phenyl-4H-1,3-dioxine CAS No. 131430-25-6](/img/structure/B153085.png)
6-Phenyl-4H-1,3-dioxine
Overview
Description
6-Phenyl-4H-1,3-dioxine is a heterocyclic compound characterized by a six-membered ring containing two oxygen atoms and one phenyl group. This compound is part of the broader class of dioxins, which are known for their diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-4H-1,3-dioxine typically involves the reaction of salicylic acid with acetylenic esters. This reaction is mediated by copper(I) iodide and sodium bicarbonate in acetonitrile . The process can be carried out at room temperature, making it a convenient method for producing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-4H-1,3-dioxine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
6-Phenyl-4H-1,3-dioxine serves as a crucial building block in organic synthesis. It is utilized in the formation of complex molecules through various chemical reactions such as oxidation, reduction, and substitution. The unique structure of the dioxine ring allows for the introduction of diverse functional groups, leading to a wide array of derivatives with potential applications in pharmaceuticals and materials science.
Table 1: Common Reactions Involving this compound
Reaction Type | Products Formed | Notes |
---|---|---|
Oxidation | Ketones, Carboxylic Acids | Dependent on reagents and conditions |
Reduction | Alcohols | Varies based on specific reaction setup |
Substitution | Diverse Functional Groups | Allows for extensive structural diversity |
Biological Applications
Investigating Enzyme Interactions
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its derivatives have shown potential as inhibitors or activators of specific enzymes involved in various biochemical processes . For instance, studies indicate that it can inhibit enzymes linked to inflammatory pathways, thus suggesting its role in anti-inflammatory therapies.
Anticancer Properties
Research has also explored the anticancer potential of this compound and its derivatives. Several studies have demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. For example, derivatives were evaluated against A549 lung cancer cells, showing significant morphological changes indicative of apoptosis .
Medicinal Chemistry
Therapeutic Potential
The therapeutic properties of this compound are under investigation for various medical applications. Its reported antimicrobial and anticancer activities position it as a candidate for drug development. The compound's ability to interact with multiple biological targets enhances its potential as a versatile therapeutic agent .
Case Study: Antitumor Activity
In a notable study, derivatives of this compound were synthesized and tested against a panel of cancer cell lines. The results indicated that certain modifications to the dioxine structure significantly improved their anticancer activity compared to unmodified compounds .
Industrial Applications
Material Science
Beyond its applications in chemistry and biology, this compound is being explored in material science for developing new polymers and coatings. Its unique chemical properties allow it to enhance the performance characteristics of materials used in various industrial applications.
Mechanism of Action
The mechanism of action of 6-Phenyl-4H-1,3-dioxine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical processes. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds share a similar heterocyclic structure but contain sulfur instead of oxygen.
4H-3,1-Benzoxazin-4-ones: These compounds have a similar ring structure but differ in the position and type of substituents.
Uniqueness
6-Phenyl-4H-1,3-dioxine is unique due to its specific arrangement of oxygen atoms and the phenyl group, which imparts distinct chemical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of reaction mechanisms .
Biological Activity
6-Phenyl-4H-1,3-dioxine is a compound that has garnered attention in the scientific community due to its potential biological activities. This article explores its biological properties, including anti-inflammatory effects, antimicrobial activity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features a dioxine ring structure that contributes to its reactivity and biological interactions. The presence of the phenyl group enhances its lipophilicity, which may influence its bioactivity and interaction with biological targets.
Biological Activities
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases. For instance, a study demonstrated that this compound reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, suggesting its potential as a therapeutic agent for inflammatory conditions .
Antimicrobial Activity
Preliminary assays have also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Studies
-
Study on Anti-inflammatory Mechanisms
A detailed investigation into the anti-inflammatory mechanisms of this compound revealed that it modulates the NF-kB signaling pathway. This pathway is crucial for regulating immune response and inflammation. The compound's ability to inhibit NF-kB activation was linked to its structural features, making it a candidate for further development in treating chronic inflammatory diseases . -
Antimicrobial Efficacy Against Pathogens
In a comparative study of antimicrobial agents, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that it had a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Data Table: Biological Activity Summary
Properties
IUPAC Name |
6-phenyl-4H-1,3-dioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-4-9(5-3-1)10-6-7-11-8-12-10/h1-6H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFNSIJENXMCHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OCO1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.